Benzyldiphenylphosphine oxide

Overview

Description

Benzyldiphenylphosphine oxide is a chemical compound used in various scientific experiments due to its unique properties. It is an antiarthritic agent and an inhibitor of cathepsin B .

Synthesis Analysis

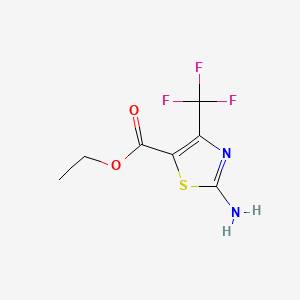

A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) . Benzyldiphenylphosphine oxide (BDPPO) was synthesized and used as a control to study the effect of the fluorine atom in BFPPO on the dielectric properties of the corresponding EP thermosets .Molecular Structure Analysis

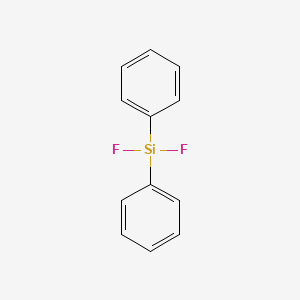

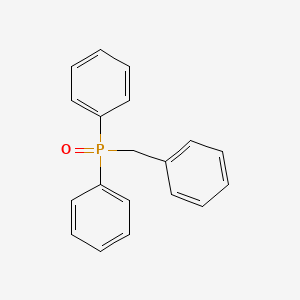

Benzyldiphenylphosphine oxide contains a total of 40 bonds; 23 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 phosphorane .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Benzyldiphenylphosphine oxide .Physical And Chemical Properties Analysis

Benzyldiphenylphosphine oxide has a molecular weight of 292.32 g/mol . It is a solid substance .Scientific Research Applications

Flame Retardancy and Dielectric Properties Improvement

Benzyldiphenylphosphine oxide, specifically a fluorine-containing derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO), has been used to improve the flame retardancy and dielectric properties of epoxy resin (EP). The BFPPO-modified EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. BFPPO exerted its flame-retardant activity by scavenging free radicals required for combustion and promoting the formation of a dense char layer .

Advanced Electronic Materials

The incorporation of BFPPO reduced the dielectric constant and dielectric loss factor of the EP thermosets at different frequencies. This indicates the potential applications of BFPPO-modified EP thermosets in the field of advanced electronic materials .

Palladium-Catalyzed Benzylic Substitution

Benzyldiphenylphosphine oxide has been used in palladium-catalyzed benzylic substitution of benzyl carbonates with phosphorus nucleophiles. This process efficiently provides a broad range of benzyldiphenylphosphine oxides, which are useful for the synthesis of phosphine ligands .

Catalyst for Suzuki Cross-Coupling

Benzyldiphenylphosphine oxide has been used as a catalyst for Suzuki cross-coupling, a type of palladium-catalyzed cross-coupling reaction .

Antiarthritic Agent

Benzyldiphenylphosphine oxide has been used as an antiarthritic agent, specifically as an inhibitor of cathepsin B .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

diphenylphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGAOFONOFYCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183772 | |

| Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyldiphenylphosphine oxide | |

CAS RN |

2959-74-2 | |

| Record name | Diphenyl(phenylmethyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenyl(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of benzyldiphenylphosphine oxide and how does it relate to its reactivity?

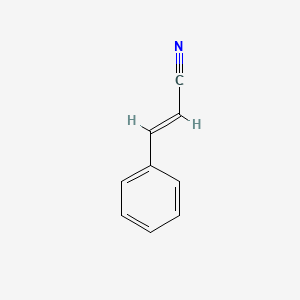

A1: Benzyldiphenylphosphine oxide (BDPPO) features a central phosphorus atom double-bonded to an oxygen atom (forming a phosphine oxide group), single-bonded to a benzyl group (C6H5CH2-), and two phenyl groups (C6H5-).

Q2: How is benzyldiphenylphosphine oxide synthesized?

A2: BDPPO can be synthesized through several routes. One common method involves reacting tetraphenyldiphosphine with benzoic acid at elevated temperatures (around 180°C). [] This reaction proceeds through the formation of benzoyldiphenylphosphine oxide, which then reacts with another molecule of diphenylphosphine oxide to yield BDPPO. [] Another approach utilizes a palladium catalyst to facilitate the reaction between benzyl carbonates and diphenylphosphine oxide, producing BDPPO in high yields. []

Q3: What are the applications of benzyldiphenylphosphine oxide in organic synthesis?

A3: BDPPO serves as a valuable reagent in various organic reactions. For instance, it acts as a substrate in the pincer nickel-catalyzed olefination of alcohols. [] In this reaction, BDPPO reacts with aldehydes or ketones (derived from alcohols), forming E-configurated alkenes. []

Q4: Has the photochemical behavior of benzyldiphenylphosphine oxide been investigated?

A4: Yes, studies have explored the photochemistry of BDPPO and its derivatives. [] Upon UV irradiation (254 nm), BDPPO undergoes α-cleavage from its excited singlet state. [] This process generates reactive radical intermediates that can recombine or react with other molecules, leading to a variety of products. []

Q5: Can benzyldiphenylphosphine oxide form complexes with metal ions?

A5: Yes, BDPPO acts as a ligand, forming complexes with various metal ions, including cobalt(II). [, ] Structural studies of these complexes, using techniques like X-ray diffraction, have revealed their coordination geometries and provided insights into the metal-ligand bonding interactions. [] The stability of these complexes in solution can be investigated by measuring their stability constants. []

Q6: Are there any analytical methods used to identify and quantify benzyldiphenylphosphine oxide?

A6: Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and quantifying BDPPO. [] This technique involves multiple stages of mass analysis, allowing for the identification of compounds based on their fragmentation patterns. [] Large spectral libraries, such as MassBank and NIST/NIH/EPA, are valuable resources for matching experimental MS/MS spectra with those of known compounds like BDPPO. []

Q7: Have polymers incorporating benzyldiphenylphosphine oxide been synthesized?

A7: Yes, researchers have explored the polymerization of BDPPO. One approach involves utilizing the polyrecombination reaction to generate polymers containing BDPPO units. [] The properties and potential applications of these polymers are subjects of ongoing research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.